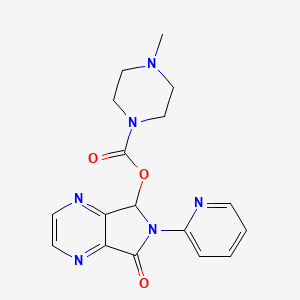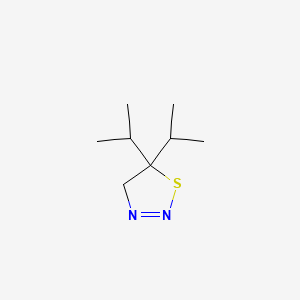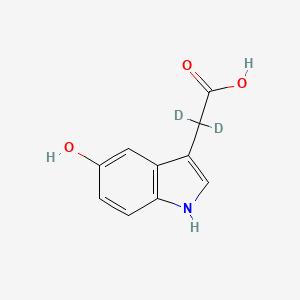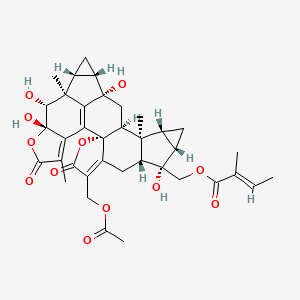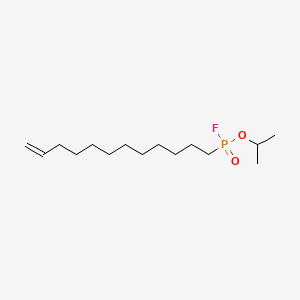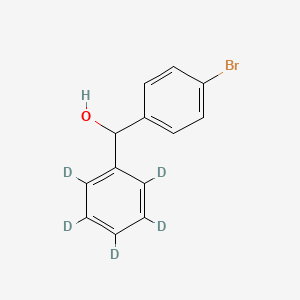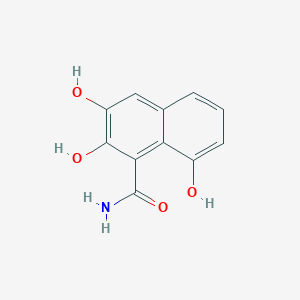
Levulinic-d5 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levulinic-d5 Acid, also known as 4-Oxovaleric acid-d5, is the deuterium labeled Levulinic acid . Levulinic acid is a precursor for the synthesis of biofuels, such as ethyl levulinate .
Synthesis Analysis
Levulinic acid can be produced from renewable resources through biorefinery processes . The primary challenge in biorefinery is the separation of Levulinic acid from other biomass products . The synthesis of Levulinic acid on the laboratory scale has been investigated extensively using homogeneous or heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of Levulinic acid consists of a carboxylic acid group and a ketone group . The presence of these functional groups results in interesting reactivity patterns .
Chemical Reactions Analysis
Levulinic acid is a multipurpose platform chemical that is currently used in a wide variety of applications . It has wider convertibility to a large number of commodity chemicals . The carbonyl group of Levulinic acid has been highlighted for its reactions .
Physical and Chemical Properties Analysis
Levulinic acid is a yellow to brown liquid that may congeal, characterized by a mild caramellic odor . It has a melting point of 30-33 °C and a boiling point of 245.00 to 246.00 °C at 760.00 mm Hg .
Mécanisme D'action
Safety and Hazards
Levulinic acid is classified as an irritant according to the GHS classification . It may cause harm if swallowed, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Levulinic acid is one of the most promising biomass-derived platform chemicals owing to its wider convertibility to a large number of commodity chemicals . Efforts should be made to develop robust catalysts and reaction systems in order to improve the reaction selectivity . The mechanisms of Levulinic acid formation from various feedstocks are also significantly important to guide the intensification of the process .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Levulinic-d5 Acid can be achieved through the oxidation of levulinic-d5 aldehyde using a suitable oxidizing agent.", "Starting Materials": [ "Levulinic-d5 aldehyde", "Oxidizing agent (e.g. potassium permanganate, hydrogen peroxide, etc.)", "Solvent (e.g. water, ethanol, etc.)" ], "Reaction": [ "Dissolve levulinic-d5 aldehyde in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature and pH", "Monitor the progress of the reaction using suitable analytical techniques (e.g. TLC, HPLC, etc.)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using suitable techniques (e.g. recrystallization, chromatography, etc.)", "Characterize the product using suitable analytical techniques (e.g. NMR, IR, MS, etc.)" ] } | |
Numéro CAS |
1206185-52-5 |
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
121.147 |
Nom IUPAC |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
Clé InChI |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES |
CC(=O)CCC(=O)O |
Synonymes |
3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


